Triphenylacrylonitrile

概要

説明

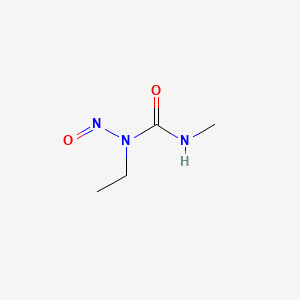

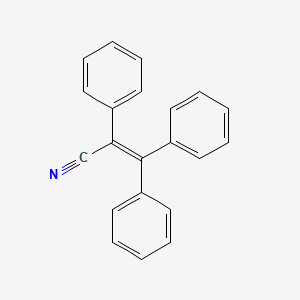

2,3,3-トリフェニルアクリロニトリルは、分子式 C21H15N の有機化合物ですこの化合物は、アクリロニトリル部分に結合した3つのフェニル基を特徴とし、非常に芳香族性が高く安定な分子です .

2. 製法

合成経路と反応条件: 2,3,3-トリフェニルアクリロニトリルの合成は、一般的に液体アンモニア中、ナトリウムアミドの存在下、ベンジルシアニドとベンゾフェノンの反応によって行われます。このプロセスは、還流冷却器、機械式攪拌機、入口チューブを取り付けた3口丸底フラスコ内で実施されます。反応混合物はドライアイスとトリクロロエチレン浴を使用して冷却され、生成物は氷酢酸から再結晶化させて純粋な2,3,3-トリフェニルアクリロニトリルを得ます .

工業生産方法: 2,3,3-トリフェニルアクリロニトリルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。連続式反応器と自動システムを使用することで、製品品質の一貫性と収率の向上を実現します。ナトリウムアミドや液体アンモニアなどの危険な試薬を使用するため、安全対策が不可欠です .

作用機序

2,3,3-トリフェニルアクリロニトリルの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は、構造と官能基に応じて、特定の生化学的経路の阻害剤または活性剤として機能する可能性があります。この化合物の芳香族性は、パイ-パイ相互作用と水素結合に参加することを可能にし、その生物活性を影響を与えます .

類似化合物:

- 2,3,3-トリフェニル-プロプ-2-エネンニトリル

- 2,3,3-トリフェニル-2-プロペネンニトリル

- アルファ、ベータ-ジフェニルシナモンニトリル

比較: 2,3,3-トリフェニルアクリロニトリルは、フェニル基の特定の配置とニトリル基の存在により、独特です。この構造は、特定の条件下で、その類似体と比較して、より安定で反応性が高くなる、独特の化学的および物理的特性を付与します .

生化学分析

Biochemical Properties

2,3,3-Triphenylacrylonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in condensation reactions, forming β-enaminonitriles, which are crucial intermediates in the synthesis of pharmaceuticals, fungicides, dyes, and biological pesticides . The compound’s interaction with enzymes such as cytochrome P450 can lead to its metabolic transformation, affecting its biochemical activity and stability . Additionally, 2,3,3-Triphenylacrylonitrile can form complexes with proteins, influencing their structure and function, which is essential for understanding its role in biochemical pathways .

Cellular Effects

The effects of 2,3,3-Triphenylacrylonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . In cellular metabolism, 2,3,3-Triphenylacrylonitrile can affect the activity of metabolic enzymes, altering the flux of metabolites and impacting overall cellular function . These effects are crucial for understanding how this compound can be used in therapeutic applications and its potential cytotoxicity.

Molecular Mechanism

At the molecular level, 2,3,3-Triphenylacrylonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, the compound’s interaction with cytochrome P450 enzymes can result in either the inhibition or enhancement of metabolic reactions . Additionally, 2,3,3-Triphenylacrylonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 2,3,3-Triphenylacrylonitrile over time in laboratory settings are critical for its application in biochemical research. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term exposure to 2,3,3-Triphenylacrylonitrile has been observed to cause changes in cellular function, including alterations in cell viability and metabolic activity . These temporal effects are essential for designing experiments and interpreting results in biochemical studies.

Dosage Effects in Animal Models

The effects of 2,3,3-Triphenylacrylonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, 2,3,3-Triphenylacrylonitrile can cause adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in preclinical studies and potential therapeutic applications.

Metabolic Pathways

2,3,3-Triphenylacrylonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential toxicological effects.

Transport and Distribution

The transport and distribution of 2,3,3-Triphenylacrylonitrile within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This distribution pattern is critical for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

2,3,3-Triphenylacrylonitrile exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and its potential use in targeted therapies.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Triphenyl-acrylonitrile typically involves the reaction of benzyl cyanide with benzophenone in the presence of sodium amide in liquid ammonia. The process is carried out in a three-necked round-bottomed flask fitted with a reflux condenser, mechanical stirrer, and an inlet tube. The reaction mixture is cooled using a Dry Ice and trichloroethylene bath, and the product is recrystallized from glacial acetic acid to obtain pure 2,3,3-Triphenyl-acrylonitrile .

Industrial Production Methods: Industrial production of 2,3,3-Triphenyl-acrylonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the use of hazardous reagents like sodium amide and liquid ammonia .

化学反応の分析

反応の種類: 2,3,3-トリフェニルアクリロニトリルは、次のような様々な化学反応を起こします。

酸化: この化合物は酸化されて対応する酸化物を生成する可能性があります。

還元: 還元反応によって、アミンまたは他の還元された形態に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや触媒の存在下での水素などの還元剤が使用されます。

主な生成物:

酸化: カルボン酸またはケトンの生成。

還元: 1級または2級アミンの生成。

置換: 置換されたフェニル誘導体の生成.

4. 科学研究への応用

2,3,3-トリフェニルアクリロニトリルは、科学研究で多様な用途があります。

化学: 有機合成の前駆体として、および様々な化学反応の試薬として使用されます。

生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 薬理学的特性と潜在的な治療用途について調査されています。

科学的研究の応用

2,3,3-Triphenyl-acrylonitrile has diverse applications in scientific research:

Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

類似化合物との比較

- 2,3,3-Triphenyl-prop-2-enenitrile

- 2,3,3-Triphenyl-2-propenenitrile

- alpha,beta-Diphenylcinnamonitrile

Comparison: 2,3,3-Triphenyl-acrylonitrile is unique due to its specific arrangement of phenyl groups and the presence of a nitrile group. This structure imparts distinct chemical and physical properties, making it more stable and reactive under certain conditions compared to its analogs .

特性

IUPAC Name |

2,3,3-triphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPACMJHTQWVSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212329 | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-33-2 | |

| Record name | α-(Diphenylmethylene)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Q5RZG6CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,3,3-Triphenylacrylonitrile derivatives, often referred to as TPEs, can bind to the estrogen receptor (ER), competing with estradiol for binding sites. [] The specific interactions and binding affinity are influenced by the chemical substituents on the TPE molecule. For instance, hydroxylated TPEs have been shown to adopt a unique orientation within the ER binding site. [] The downstream effects of this interaction can vary depending on the specific TPE structure. Some TPEs exhibit estrogenic activity, stimulating the proliferation of ER-positive breast cancer cells like MCF7. [, , ] Others act as antiestrogens, inhibiting estradiol-promoted cell growth. [, ]

ANone: Yes, certain 2,3,3-Triphenylacrylonitrile derivatives have been shown to modulate protein kinase C (PKC) activity. [, , ] Their effect on PKC, either stimulatory or inhibitory, depends on factors like the specific TPE structure, enzyme activation conditions, and substrate used. For example, cytotoxicity in MCF7 cells has been correlated with the inhibition of diacylglycerol-stimulated PKC activity. []

ANone: The molecular formula of 2,3,3-Triphenylacrylonitrile is C21H15N, and its molecular weight is 281.35 g/mol.

ANone: Various spectroscopic techniques are used to characterize 2,3,3-Triphenylacrylonitrile and its derivatives. These include UV-Vis spectroscopy to study their absorption and emission properties, [, , , ] fluorescence spectroscopy to analyze their fluorescence behavior, [, , , ] and NMR spectroscopy for structural elucidation. [] Additionally, X-ray crystallography has been used to determine the single-crystal structures of several derivatives, providing insights into their molecular packing and intermolecular interactions. [, , , ]

ANone: Many 2,3,3-Triphenylacrylonitrile derivatives exhibit aggregation-induced emission (AIE). [, , , , , , , , , , ] This means they emit weakly or not at all in solution but become highly fluorescent in the aggregated state, such as in solid films or nanoparticles. This phenomenon is often attributed to the restriction of intramolecular motions (RIM) upon aggregation. [, , ] The type and degree of aggregation, influenced by factors like solvent and concentration, can significantly impact the emission color and intensity. [, , ]

ANone: The provided research papers do not focus on the catalytic properties of 2,3,3-Triphenylacrylonitrile. The studies primarily investigate its photophysical properties, structure-activity relationships, and potential applications in areas like OLEDs and sensors.

ANone: Computational methods, including DFT calculations and molecular modeling, provide valuable insights into the electronic structure, optical properties, and structure-activity relationships of 2,3,3-Triphenylacrylonitrile derivatives. [, , ] For example, DFT calculations have been used to explain the observed red-shifted absorption and emission in 2,3,3-Triphenylacrylonitrile-substituted BODIPYs compared to their tetraphenylethylene counterparts. [] QSAR studies, utilizing parameters like electronic structure, geometric structure, and topological indices, have been employed to predict the biological activity of 2,3,3-Triphenylacrylonitrile derivatives. [, , ] These studies aim to establish relationships between molecular structure and biological activity, facilitating the design of new compounds with improved properties. [, , ]

ANone: Modifying the chemical structure of 2,3,3-Triphenylacrylonitrile significantly impacts its interaction with the estrogen receptor and its subsequent biological activity. [, , ]

- Hydroxyl Substituents: Compounds with only hydroxy substituents tend to display more potent estrogenic activity, stimulating MCF7 cell proliferation. []

- Methylation: Methylation of hydroxyl groups can reduce estrogenic activity compared to their non-methylated counterparts. []- Bulky Side Chains: Introducing bulky hydrophobic or basic side chains, such as isopropyloxy or (diethylamino)ethoxy groups, can shift the activity profile towards antiestrogenic effects. [] These compounds tend to antagonize estradiol-promoted cell growth, and the extent of inhibition often correlates with the bulkiness of the side chain. []

ANone: Yes, QSAR studies suggest that the position of substituents on the phenyl rings significantly influences the binding affinity of 2,3,3-Triphenylacrylonitrile derivatives to the estrogen receptor. [] Specifically, electrophilic substitutions at specific positions on the A, B, and C rings of the molecule have been identified as crucial for ER binding affinity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-PYRIDYLCARBONYL)AMINO]ETHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE](/img/structure/B1210110.png)

![[2-[2-(Dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate;hydrochloride](/img/structure/B1210120.png)

![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)

![[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B1210124.png)

![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)